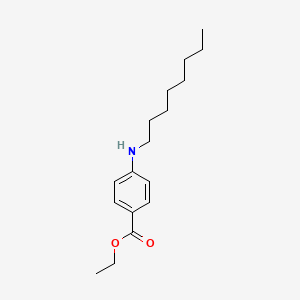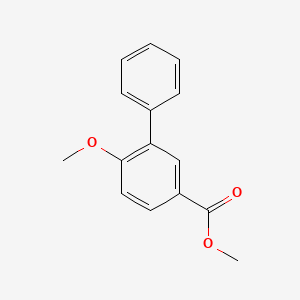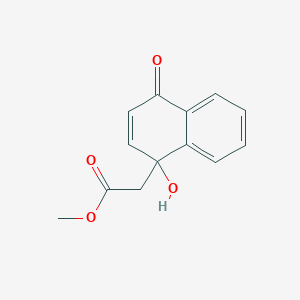
Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate is an organic compound with a molecular formula of C13H10O4. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and an ester functional group. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate typically involves the esterification of 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of cell proliferation.
Comparación Con Compuestos Similares
- Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
- Methyl 2-(4-hydroxy-1-[(naphthalen-1-yl)methyl]-2-oxo-1,2-dihydropyridin-3-yl)acetate
Comparison: Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate is unique due to its specific naphthalene ring system and ester functional group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
83552-99-2 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H12O4/c1-17-12(15)8-13(16)7-6-11(14)9-4-2-3-5-10(9)13/h2-7,16H,8H2,1H3 |
Clave InChI |
GLXZFDXJFUVICZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(C=CC(=O)C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


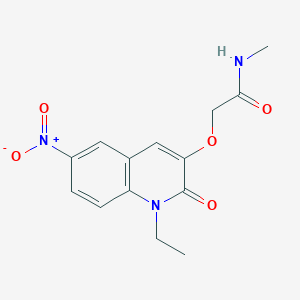
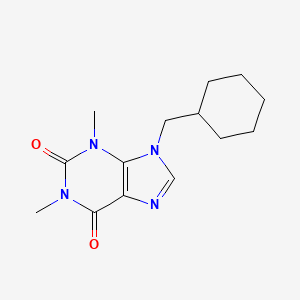
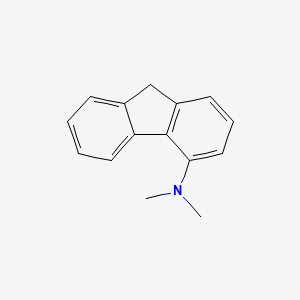
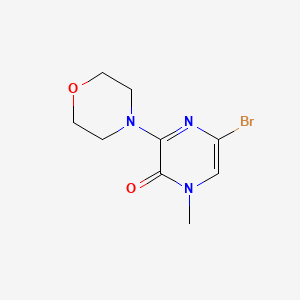

![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
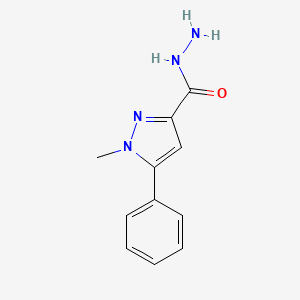

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)


![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
